molecular formula C4H8S2 B1597267 Methyl 1-propenyl disulfide CAS No. 5905-47-5

Methyl 1-propenyl disulfide

Cat. No.: B1597267
CAS No.: 5905-47-5
M. Wt: 120.2 g/mol
InChI Key: FUDUFCLRGSEHAJ-ONEGZZNKSA-N
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Description

Methyl 1-propenyl disulfide is an organosulfur compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.236 g/mol It is known for its distinctive sulfurous odor and is commonly found in various Allium species, such as garlic and onions

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-propenyl disulfide can be synthesized through several methods. One common approach involves the reaction of methyl thiol with propenyl halides under controlled conditions. Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at 40°C . This method is efficient and avoids contamination by higher polysulfides.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of methyl thiol in the presence of suitable oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-propenyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides and thiols.

Scientific Research Applications

Methyl 1-propenyl disulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-propenyl disulfide involves several pathways:

Comparison with Similar Compounds

Methyl 1-propenyl disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Each of these compounds has distinct properties and applications, making this compound a valuable compound in its own right.

Properties

CAS No.

5905-47-5

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

(E)-1-(methyldisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+

InChI Key

FUDUFCLRGSEHAJ-ONEGZZNKSA-N

SMILES

CC=CSSC

Isomeric SMILES

C/C=C/SSC

Canonical SMILES

CC=CSSC

density

0.955-0.961

physical_description

colourless liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-propenyl disulfide
Reactant of Route 2
Methyl 1-propenyl disulfide
Reactant of Route 3
Methyl 1-propenyl disulfide
Reactant of Route 4
Methyl 1-propenyl disulfide
Reactant of Route 5
Methyl 1-propenyl disulfide
Reactant of Route 6
Methyl 1-propenyl disulfide

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